molecular formula C21H26N4O7 B15345931 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone tartrate CAS No. 73987-31-2

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone tartrate

Cat. No.: B15345931
CAS No.: 73987-31-2
M. Wt: 446.5 g/mol
InChI Key: FEHXTVWAJDSALA-UHFFFAOYSA-N
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Description

2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both a dihydroxybutanedioic acid moiety and a quinazolinone derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one typically involves multiple steps. The initial step often includes the preparation of the dihydroxybutanedioic acid component, followed by the introduction of the dimethylaminoethyl and pyridinyl groups. The final step involves the formation of the dihydroquinazolinone ring. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2,5-dimethylpiperidin-4-yl propanoate
  • 2,3-Dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2,5-dimethylpiperidin-4-yl benzoate

Uniqueness

Compared to similar compounds, 2,3-dihydroxybutanedioic acid;1-(2-dimethylaminoethyl)-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one is unique due to its specific structural features, such as the presence of both dihydroxybutanedioic acid and quinazolinone moieties

Properties

CAS No.

73987-31-2

Molecular Formula

C21H26N4O7

Molecular Weight

446.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C17H20N4O.C4H6O6/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14;5-1(3(7)8)2(6)4(9)10/h3-10,16H,11-12H2,1-2H3,(H,19,22);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

FEHXTVWAJDSALA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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